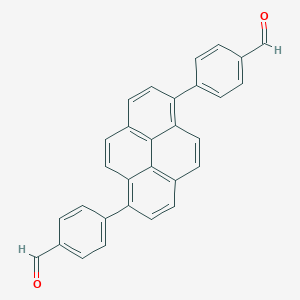

4,4'-(Pyrene-1,6-diyl)dibenzaldehyde

Description

The Strategic Role of Pyrene (B120774) Motifs in Advanced Materials Science

Pyrene, a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene rings, serves as a privileged motif in the design of advanced materials. uky.edu Its large, planar, and electron-rich π-conjugated system endows it with exceptional properties, including high fluorescence quantum yields, the ability to form excimers (excited-state dimers), and excellent charge carrier mobility. mdpi.com These characteristics make pyrene and its derivatives highly attractive for a range of applications, from organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) to fluorescent probes and sensors. uky.edu

The rigid and planar structure of the pyrene core allows for strong intermolecular π-π stacking interactions, which can facilitate charge transport and lead to the formation of well-ordered supramolecular assemblies. Furthermore, the pyrene scaffold can be chemically modified at various positions, enabling the fine-tuning of its electronic and photophysical properties to meet the specific demands of a particular application. uky.edu The ability to introduce different functional groups onto the pyrene core is a cornerstone of pyrene-based molecular engineering, allowing for the construction of complex molecular architectures with tailored functionalities.

Contextualization of Aldehyde-Functionalized Pyrene Derivatives as Versatile Building Blocks

The introduction of aldehyde (-CHO) groups onto the pyrene framework transforms it into a highly versatile building block, or "tecton," for the synthesis of more complex macromolecular structures. Aldehyde functionalities are particularly valuable due to their reactivity in a variety of condensation reactions, most notably the formation of imine bonds (Schiff base formation) through reaction with primary amines. This reaction is widely employed in the synthesis of porous organic polymers (POPs), including covalent organic frameworks (COFs).

Aldehyde-functionalized pyrene derivatives are therefore key precursors for the construction of highly ordered, porous materials with extended π-conjugation. These materials are of great interest for applications in gas storage and separation, catalysis, and sensing. The pyrene core provides the desirable photophysical properties, while the aldehyde groups offer the reactive handles necessary to lock these molecular units into a stable, porous network.

Overview of Academic Research Trajectories for 4,4'-(Pyrene-1,6-diyl)dibenzaldehyde

There is, however, mention of a bifunctional building block, 1,6-bis(4-formylphenyl)-3,8-bis(4-aminophenyl)pyrene , which has been utilized to construct crystalline and porous pyrene-based COFs through self-condensation. rsc.org This highlights the utility of the 1,6-disubstituted pyrene core in the synthesis of advanced materials. The synthesis of related 1,6-disubstituted pyrenes, such as8pyrenophane, has also been explored, indicating an interest in the stereochemical and conformational properties of molecules with this substitution pattern. nih.gov

Despite the clear potential of This compound as a linear, rigid building block for the synthesis of polymers and other advanced materials, specific and detailed research findings focusing solely on this compound, its synthesis, and its direct applications are limited in the currently available scientific literature. The data presented in the following tables are therefore based on the general properties of pyrene-based compounds and the expected characteristics of a molecule with this structure, rather than on specific experimental data for this exact compound.

Detailed Research Findings

Due to the limited specific research on this compound, the following tables provide generalized data based on the known properties of pyrene derivatives and the anticipated characteristics of this molecular structure.

Table 1: General Properties of Pyrene-Based Aldehydes

| Property | Description |

| Molecular Structure | Rigid, planar polycyclic aromatic hydrocarbon core with two opposing benzaldehyde (B42025) functionalities. |

| Solubility | Generally low solubility in polar solvents, with moderate solubility in nonpolar organic solvents. |

| Thermal Stability | High thermal stability is expected due to the robust aromatic core. |

| Reactivity | The aldehyde groups are reactive towards nucleophiles, particularly primary amines, enabling the formation of imine-linked structures. |

Table 2: Potential Applications of this compound-Based Materials

| Application Area | Potential Use | Rationale |

| Porous Organic Polymers (POPs) and Covalent Organic Frameworks (COFs) | As a linear building block for the synthesis of 1D or 2D porous materials. | The rigid pyrene core and the reactive aldehyde groups can lead to the formation of stable, porous networks with potential for gas storage, separation, or catalysis. |

| Organic Electronics | As a component in conjugated polymers for use in OLEDs or OFETs. | The pyrene unit offers desirable photoluminescent and charge-transport properties. |

| Fluorescent Sensors | As a precursor for chemosensors. | The fluorescence of the pyrene core can be modulated by the binding of analytes to receptors incorporated into a larger structure derived from the dibenzaldehyde. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[6-(4-formylphenyl)pyren-1-yl]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H18O2/c31-17-19-1-5-21(6-2-19)25-13-9-23-12-16-28-26(22-7-3-20(18-32)4-8-22)14-10-24-11-15-27(25)29(23)30(24)28/h1-18H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRCRRFATSAHBCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC3=C4C2=C1C=CC4=C(C=C3)C5=CC=C(C=C5)C=O)C6=CC=C(C=C6)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Reaction Pathway Elucidation

Methodologies for the Chemical Synthesis of 4,4'-(Pyrene-1,6-diyl)dibenzaldehyde

The construction of this compound is typically achieved through a sequence that first establishes the 1,6-disubstituted pyrene (B120774) core, followed by the introduction or unmasking of the aldehyde functionalities.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds, making them ideal for connecting aryl groups to the pyrene scaffold. researchgate.netnih.gov The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is a particularly effective method for this transformation. libretexts.org

The synthesis generally starts with 1,6-dibromopyrene as the key precursor. researchgate.netchemicalbook.com This intermediate is then coupled with 4-formylphenylboronic acid in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh3)4]), and a base. rsc.org The reaction involves the formation of a new C-C bond between the pyrene and benzaldehyde (B42025) moieties.

Optimization of this reaction is critical for achieving high yields and purity. Key parameters include the choice of catalyst, ligand, base, and solvent system. For instance, phosphine-based ligands are known to modulate the reactivity of the metal catalyst. nih.gov The selection of a suitable base and solvent mixture is also crucial for the reaction's success. mdpi.commdpi.com

| Precursor 1 | Precursor 2 | Catalyst | Base | Solvent | Reported Yield |

|---|---|---|---|---|---|

| 1,6-Dibromopyrene | 4-formylphenylboronic acid | Pd(PPh3)4 | K2CO3 | DMF/H2O | Data not specified in sources |

The synthesis of the crucial 1,6-dibromopyrene precursor is a multi-step process that begins with the electrophilic bromination of pyrene. researchgate.net Direct bromination of pyrene typically yields a mixture of 1,6- and 1,8-dibromopyrene isomers due to the similar reactivity of these positions. nih.gov

The established procedure involves the slow, dropwise addition of a bromine solution to a pyrene solution, often in a solvent like carbon tetrachloride. nih.govgoogle.com Following the reaction, the isomeric products precipitate and must be separated. This separation is a critical step and is often accomplished through fractional crystallization using specific solvent systems, such as toluene or a benzene/hexane mixture, to isolate the desired 1,6-dibromopyrene isomer. nih.gov Achieving high purity of the 1,6-isomer is essential for the success of the subsequent cross-coupling reaction.

Mechanistic Studies of this compound Formation

Understanding the reaction mechanism is key to optimizing the synthesis and controlling the product's quality.

While specific kinetic and thermodynamic data for the synthesis of this compound are not extensively reported, the mechanism can be understood through the well-established principles of the Suzuki-Miyaura coupling. libretexts.org The catalytic cycle consists of three primary steps: nih.gov

Oxidative Addition : The palladium(0) catalyst reacts with 1,6-dibromopyrene, inserting itself into one of the carbon-bromine bonds to form a palladium(II) species. This is often the rate-determining step in the cycle. libretexts.org

Transmetalation : The aryl group from the 4-formylphenylboronic acid is transferred to the palladium(II) center, displacing the bromide. This step is facilitated by the base, which activates the boronic acid. nih.gov

Reductive Elimination : The two organic groups (pyrene and formylphenyl) on the palladium center couple and are eliminated, forming the final C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. mdpi.com

Kinetic analyses of similar Suzuki coupling reactions have shown that the process can be influenced by mass transfer limitations and the specific form of the palladium catalyst, whether it is homogeneous or heterogeneous. researchgate.netresearchgate.netmdpi.com Thermodynamic studies on pyrene functionalization indicate that these reactions are generally feasible, but the stability of intermediates can influence reaction pathways. nih.govresearchgate.net

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the reaction parameters. The generation of the active Pd(0) catalytic species from a Pd(II) precatalyst is a critical step that can be influenced by the choice of reagents. rsc.org

Catalyst and Ligand : The choice of palladium source and, crucially, the associated ligands, can significantly impact catalytic activity. Electron-rich and sterically bulky phosphine ligands often enhance the rates of oxidative addition and reductive elimination, leading to higher yields. mdpi.commdpi.com

Base : The base plays a vital role in the transmetalation step by activating the boronic acid. Common bases include carbonates (K2CO3, Na2CO3) and phosphates. mdpi.com The strength and solubility of the base must be carefully selected to match the solvent and substrates.

Solvent : The solvent system must be able to dissolve the organic substrates, the organoboron reagent, and the base to a sufficient degree. Mixtures of organic solvents like Dimethylformamide (DMF) or Toluene with water are frequently used to facilitate the reaction between the organic and inorganic reagents. rsc.orgmdpi.com

Temperature : Reaction temperature affects the kinetics of each step in the catalytic cycle. Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or side reactions, thus requiring careful optimization.

| Parameter | Effect on Reaction | Common Choices/Conditions |

|---|---|---|

| Catalyst/Ligand | Affects rates of oxidative addition and reductive elimination. mdpi.com | Pd(PPh3)4, Pd(OAc)2 with ligands like SPhos, BrettPhos. mdpi.com |

| Base | Activates the boronic acid for transmetalation. nih.gov | K2CO3, Na2CO3, K3PO4. mdpi.com |

| Solvent | Affects solubility of reactants and catalyst stability. | DMF/H2O, Toluene/H2O, 1,4-Dioxane. rsc.orgmdpi.com |

| Temperature | Influences reaction kinetics and potential side reactions. | 70 °C - 130 °C. mdpi.commdpi.com |

Derivatization and Post-Synthetic Modification Strategies of this compound

The two aldehyde groups on this compound are versatile functional handles for further chemical transformations, allowing the molecule to be used as a building block for larger, more complex structures. This process is a form of derivatization or post-synthetic modification. nih.govillinois.edunih.gov

A primary reaction of the aldehyde groups is their condensation with primary amines to form imine bonds (-C=N-). This Schiff-base reaction is fundamental to the synthesis of Covalent Organic Frameworks (COFs), which are crystalline porous polymers with applications in catalysis and materials science. oup.com When reacted with multi-functional amines, such as 1,3,5-Tris-(4-aminophenyl)triazine, this compound can form extended, porous networks. rsc.org

Other potential derivatizations include:

Reduction : The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride, yielding 4,4'-(Pyrene-1,6-diyl)bis(phenylmethanol). These diol derivatives can serve as monomers for polyesters or as ligands.

Oxidation : Oxidation of the aldehydes would produce the corresponding dicarboxylic acid, 4,4'-(Pyrene-1,6-diyl)dibenzoic acid, another valuable monomer for polymer synthesis.

Wittig-type reactions : Reaction with phosphorus ylides can convert the aldehyde groups into various substituted alkenes, further extending the π-conjugated system of the molecule.

Derivatization for Analysis : Aldehydes can be reacted with specific reagents, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), to form stable oxime derivatives that are amenable to sensitive analysis by techniques like gas chromatography. sigmaaldrich.com

Advanced Characterization and Structural Investigations

Spectroscopic Analysis for Molecular Structure and Conformation

Spectroscopic methods are fundamental in confirming the molecular structure and probing the conformational dynamics of 4,4'-(Pyrene-1,6-diyl)dibenzaldehyde. High-resolution Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman) are key techniques employed for these purposes.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Conformational Analysis

High-resolution NMR spectroscopy serves as a powerful tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR spectra provide a detailed map of the chemical environment of each atom within the molecule.

In a typical ¹H NMR spectrum of a 1,6-disubstituted pyrene (B120774) derivative, the aromatic protons of the pyrene core and the benzaldehyde (B42025) moieties would exhibit characteristic chemical shifts. The protons on the pyrene core are expected to appear in the downfield region, typically between δ 8.0 and 9.0 ppm, due to the deshielding effect of the aromatic rings. The aldehyde protons are highly deshielded and would likely be observed as singlets at around δ 10.0 ppm. The protons of the phenyl rings would resonate in the region of δ 7.5 to 8.5 ppm.

The ¹³C NMR spectrum would further corroborate the structure, with the carbonyl carbon of the aldehyde group appearing at a characteristic downfield shift of approximately δ 190 ppm. The aromatic carbons of the pyrene and phenyl rings would be observed in the δ 120-150 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde Proton | ~10.0 (s) | - |

| Aldehyde Carbon | - | ~192 |

| Pyrene Aromatic Protons | 8.0 - 9.0 (m) | - |

| Phenyl Aromatic Protons | 7.5 - 8.5 (m) | - |

| Aromatic Carbons | - | 120 - 150 |

Note: These are predicted values based on analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound. The spectra are characterized by absorption bands corresponding to the vibrational modes of the molecule.

The most prominent features in the IR spectrum would be the strong stretching vibration of the carbonyl group (C=O) of the aldehyde, typically appearing in the region of 1700-1720 cm⁻¹. The C-H stretching vibrations of the aromatic rings would be observed around 3000-3100 cm⁻¹. The C=C stretching vibrations within the aromatic pyrene and phenyl rings would give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-H out-of-plane bending vibrations, which are characteristic of the substitution pattern on the aromatic rings, would appear in the 700-900 cm⁻¹ range.

Raman spectroscopy provides complementary information. The aromatic C=C stretching vibrations are typically strong in the Raman spectrum. The symmetrical vibrations of the molecule are often more Raman active. For pyrene derivatives, characteristic bands related to the pyrene skeleton can be observed. researchgate.net For instance, bands around 1604 cm⁻¹, 1364 cm⁻¹, 1240 cm⁻¹, 614 cm⁻¹, and 460 cm⁻¹ are indicative of the pyrene core. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| C=O Stretch (Aldehyde) | 1700 - 1720 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |

| C-H Out-of-plane Bend | 700 - 900 | IR |

| Pyrene Skeleton Vibrations | ~1604, 1364, 1240, 614, 460 | Raman |

Note: These are expected frequency ranges based on the functional groups present and data from related compounds.

Crystallographic Studies of this compound and its Derivatives

Crystallographic studies are essential for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. Both single-crystal and powder X-ray diffraction techniques are employed to investigate the solid-state architecture of this compound and its derivatives.

Single-Crystal X-ray Diffraction for Solid-State Architectures

For this compound, one would expect the crystal packing to be influenced by intermolecular interactions such as π–π stacking between the pyrene cores and dipole-dipole interactions involving the polar aldehyde groups. The planarity of the pyrene core and the dihedral angle between the pyrene and the benzaldehyde moieties would be key structural parameters determined by SCXRD.

Table 3: Representative Crystallographic Parameters for a 1,6-Disubstituted Pyrene Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 18.789 |

| β (°) | 95.12 |

| V (ų) | 2927.3 |

| Z | 4 |

Note: Data for a representative 1,6-disubstituted pyrene derivative. Actual values for this compound may differ.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization and Stacking Analysis

Powder X-ray diffraction (PXRD) is a powerful technique for characterizing the crystallinity and phase purity of bulk samples of this compound. The resulting diffraction pattern is a fingerprint of the crystalline structure. While specific PXRD data for the title compound is not available, the technique is widely used for pyrene-based materials. nih.gov

PXRD patterns can be used to identify the crystalline phases present in a sample and to assess the degree of crystallinity. For pyrene-based materials, the diffraction peaks can provide information about the intermolecular packing and the stacking distance of the pyrene units. For instance, a prominent peak at a low 2θ angle could correspond to the interlayer spacing in a π-stacked arrangement. By analyzing the peak positions and intensities, it is possible to gain insights into the long-range order and the packing motif of the molecules in the solid state.

Morphological Characterization of Assembled Structures

The morphology of self-assembled structures of this compound can be investigated using microscopy techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM). These methods provide direct visualization of the shape and size of the assembled nanostructures.

Pyrene derivatives are known to self-assemble into various morphologies, including nanofibers, nanorods, nanosheets, and vesicles, driven by non-covalent interactions like π–π stacking and hydrogen bonding. For this compound, the presence of the polar aldehyde groups could lead to specific directional interactions, influencing the self-assembly process.

Electron Microscopy (SEM, TEM, AFM) for Nanoscale Features

While direct electron microscopy studies on materials synthesized exclusively from this compound are not extensively detailed in the reviewed literature, the nanoscale characteristics of closely related pyrene-based porous organic polymers (POPs) and COFs provide significant insight into the morphologies that can be expected. As a difunctional aldehyde, this compound is a key monomer for creating extended porous networks, typically through condensation reactions with multi-topic amine linkers to form stable imine (-C=N-) linkages. mdpi.comrsc.orgresearchgate.net The resulting materials' morphology is investigated using high-resolution imaging techniques.

Scanning Electron Microscopy (SEM) analysis is primarily used to investigate the surface topography and macroscopic morphology of these materials. For pyrene-based COFs and polymers, SEM imaging often reveals the aggregation of smaller nanoscale objects into larger microstructures. For instance, studies on analogous pyrene-based imine-linked COFs have shown morphologies consisting of uniformly distributed, random-shaped aggregations of microspheric particles. researchgate.net In other cases, such as the Py-TPE-COF, a sheet-like morphology with an average particle size of approximately 300 nm has been observed. rsc.org Some pyrene-based porous organic polymers have been shown to form structures with nanofiber-like or spherical morphologies. acs.org These varied morphologies highlight the influence of synthetic conditions and the choice of co-monomers on the final structure.

Transmission Electron Microscopy (TEM) offers higher resolution, providing detailed views of the internal structure and porosity of the materials. For pyrene-based POPs, TEM images have revealed disordered, worm-like porous structures, confirming the porous nature of the polymer network. mdpi.com In studies of other pyrene-containing conjugated microporous polymers, TEM has been used to visualize the nanoscale architecture of the material, complementing the surface views provided by SEM. frontiersin.org For crystalline materials like COFs, high-resolution TEM (HR-TEM) can sometimes resolve the lattice fringes, providing direct evidence of the ordered porous structure.

Atomic Force Microscopy (AFM) is employed to probe the surface topography of thin films or individual particles with exceptional vertical resolution. While less common in the characterization of bulk powders compared to SEM and TEM, AFM is invaluable for studying thin films of pyrene-based materials grown on substrates. It can provide quantitative data on surface roughness and film thickness. For related polyaromatic hydrocarbon systems, AFM has been used to achieve molecular-level imaging, distinguishing individual molecules and their packing arrangements on a surface. nih.gov This capability is crucial for understanding the assembly of pyrene-based materials intended for applications in electronics and sensor technology. mdpi.com

The collective findings from these microscopy techniques are essential for establishing structure-property relationships. The observed nanoscale features, such as particle size, morphology, and porosity, directly impact the material's surface area, accessibility of active sites, and charge transport properties, which are critical for applications in catalysis, sensing, and electronics. researchgate.netrsc.org

Below are representative data tables summarizing morphological features observed in materials analogous to those synthesized from this compound.

Table 1: Morphological Features of Pyrene-Based Porous Polymers Observed by Electron Microscopy

| Material ID | Microscopy Technique | Observed Morphology | Typical Feature Size | Source |

|---|---|---|---|---|

| Py-TPE-COF | SEM, TEM | Sheet-like | ~300 nm | rsc.org |

| LNU-45 / LNU-47 | TEM | Disordered worm-like structure | Not specified | mdpi.com |

| PBTDZ | FESEM, TEM | Not specified | Not specified | frontiersin.org |

| SPPOP Series | FE-SEM, HR-TEM | Nanofiber-like or spherical | Not specified | acs.org |

| COF-1 | SEM | Aggregated microspheres | Not specified | researchgate.net |

Application As a Monomer in Extended Covalent and Supramolecular Architectures

Covalent Organic Frameworks (COFs) Synthesized with 4,4'-(Pyrene-1,6-diyl)dibenzaldehyde

Covalent Organic Frameworks are a class of crystalline porous polymers with well-defined structures and tunable functionalities. rsc.org The use of this compound as a monomeric linker has led to the development of novel pyrene-based COFs with remarkable properties and potential applications in areas such as photocatalysis and gas storage. acs.orgnih.gov

The design of COFs using pyrene-based dialdehydes like this compound is guided by several key principles rooted in the inherent characteristics of the pyrene (B120774) core.

Structural Rigidity and Planarity : The pyrene unit is a rigid and highly symmetrical polycyclic aromatic hydrocarbon. rsc.org This rigidity is imparted to the resulting COF structure, preventing pore collapse and ensuring permanent porosity. The planarity of the pyrene core facilitates the formation of ordered 2D sheets.

Extended π-Conjugation : The large, conjugated π-electron system of pyrene is a critical feature. rsc.org When incorporated into a COF backbone, it leads to materials with extended conjugation, which can widen the range of light absorption, facilitate electron migration, and reduce the recombination of photogenerated electron-hole pairs. rsc.org These properties are highly desirable for photocatalytic and optoelectronic applications. acs.org

Topological Guidance : The specific geometry of the linker, defined by the 1,6-disubstitution pattern on the pyrene core, dictates the topology of the resulting network. This "topology-guided design" allows for the synthesis of COFs with targeted pore sizes and shapes by combining the linear pyrene dialdehyde (B1249045) with multitopic amine linkers of specific geometries (e.g., C3-symmetric triamines or C4-symmetric tetraamines). rsc.org

Functionality and Stability : The pyrene moiety provides excellent chemical and thermal stability to the COF structure. rsc.orgmdpi.com The large surface area and electron-rich nature of the pyrene units within the pores can be exploited for applications such as iodine vapor capture through charge-transfer complex formation. acs.org

COFs constructed from this compound and amine-based building blocks are typically connected via imine (C=N) bonds. The formation of these linkages is governed by the Schiff base reaction, a dynamic and reversible process. rsc.orgrsc.org

The mechanism is generally understood to proceed as follows:

Condensation Reaction : The process begins with the acid-catalyzed condensation reaction between the aldehyde groups of the pyrene monomer and the amino groups of a complementary linker. rsc.org

Formation of Amorphous Network : Initially, the rapid and reversible reaction often leads to the formation of a kinetically favored, disordered, amorphous polymer network. rsc.org

Error Correction and Crystallization : The key to forming a crystalline COF lies in the reversibility of the imine bond. Under thermodynamic control, the initial amorphous network can undergo a continuous process of bond breaking and bond formation. This "error-checking" mechanism allows structural defects to be corrected, enabling the network to rearrange into the most thermodynamically stable, ordered, and crystalline framework. rsc.org

This dynamic covalent chemistry is crucial for overcoming the challenge of synthesizing highly crystalline extended structures, as it allows the system to self-heal and achieve long-range order. rsc.org

Achieving high crystallinity and controlling the porosity are paramount for the function of COFs. acs.orgnih.gov Several strategies have been developed to exert control over these properties in pyrene-based COFs.

Managing Interlayer Interactions : The interactions between the stacked 2D layers significantly influence crystallinity. By integrating different functional groups (e.g., fluoro-substituted and non-substituted aromatics) into the framework, it is possible to create self-complementary π-electronic forces between layers. acs.orgnih.gov These well-managed interactions can enhance π-stacking, improve crystallinity, and increase porosity. acs.orgnih.gov

Reaction Condition Optimization : The choice of solvents, temperature, and reaction time plays a critical role. Solvothermal methods, often employed for COF synthesis, provide the necessary energy for the reversible reactions that lead to crystallization. acs.org

Use of Modulators : The addition of monofunctional molecules, or "modulators," that can compete with the monomers in the linking reaction is an effective strategy. For instance, adding benzaldehyde (B42025) to an imine COF synthesis can slow down the initial polymerization rate. rsc.org This reduced kinetic speed allows more time for the framework to order itself, resulting in significantly enhanced crystallinity and higher surface areas. rsc.org

Pre-organization of Monomers : The structure of the reactants can pre-determine the properties of the products. For example, the strength of hydrogen bonding in amine-acid salts used as reactants can be correlated with the crystallinity and porosity of the final COF, offering a predictive tool for synthesis. chembites.org

The pore geometry (size and shape) is fundamentally determined by the dimensions and connectivity of the this compound linker and its co-monomers, a principle central to the molecular-level design of COFs. rsc.org

| Strategy | Mechanism | Effect on COF Properties | Reference |

|---|---|---|---|

| Managing Interlayer Interactions | Introduction of complementary π-electronic forces (e.g., using fluoro-substituted units). | Improves crystallinity and enhances porosity by optimizing stacking energy. | acs.orgnih.gov |

| Use of Modulators (e.g., benzaldehyde) | Competes with monomers, slowing reaction kinetics. | Increases crystallinity and surface area by allowing more time for ordered growth. | rsc.org |

| Reactant Pre-organization | Controlling hydrogen bonding in amine-acid salt reactants. | Allows for prediction and control over the final porosity and crystallinity. | chembites.org |

| Solvent/Temperature Optimization | Provides thermodynamic conditions for reversible error-correction. | Facilitates the transition from an amorphous network to a crystalline framework. | acs.org |

The extended aromatic surface of the pyrene units is central to the noncovalent forces that dictate the final architecture of the COF. In 2D COFs, the individual polymer sheets are held together by strong π-π stacking interactions. mdpi.comresearchgate.net

These interactions are a dominant force in the z-direction, leading to the formation of layered crystalline materials with defined interlayer spacing. rsc.org The mode of stacking, such as eclipsed (AA) or staggered (AB) arrangements, influences the alignment of pores between layers and affects the material's electronic band structure and accessibility of pore networks. rsc.org The large π-system of pyrene contributes to substantial van der Waals and quadrupole-quadrupole interactions, which can be significant for stabilizing the stacked structure. researchgate.netrsc.org The interplay of these stacking forces is crucial for achieving high crystallinity and determines many of the material's bulk properties. rsc.org

Understanding the fundamental processes of nucleation and growth is key to synthesizing high-quality COF materials, such as large single crystals. nih.govchemrxiv.org The polymerization of 2D COFs is a complex process that remains an active area of research. rsc.org

Kinetic studies and simulations have provided valuable insights:

Concentration Dependence : It has been shown that nucleation and growth processes have different dependencies on the monomer concentration. Nucleation often follows second-order kinetics with respect to monomer concentration, while growth is a first-order process. nih.govchemrxiv.org

Growth over Nucleation : A significant consequence of this kinetic difference is the existence of a threshold monomer concentration. Below this threshold, the rate of crystal growth dominates over the rate of new crystal nucleation. nih.govchemrxiv.org This principle is exploited in synthetic methods that involve the slow, continuous addition of monomers to achieve large, high-quality single crystals. nih.gov

Direct Monomer-to-COF Pathway : In some systems, particularly those using "two-in-one" monomers, experimental evidence points towards a direct pathway from dissolved monomers to a crystalline COF. rsc.org This pathway bypasses the formation of an intermediate amorphous phase and is characterized by fast nucleation kinetics, even at room temperature. rsc.org In-situ analytical methods, such as UV-vis spectroscopy and X-ray scattering, are vital for tracking these kinetic processes in real-time. nih.govrsc.org

A significant innovation in COF synthesis is the "two-in-one" or self-condensing monomer strategy. unt.edunih.gov This approach utilizes a single, bifunctional building block that contains both of the necessary reactive groups (e.g., both aldehyde and amine functionalities) within the same molecule.

A pyrene-based monomer designed for this purpose is 1,6-bis(4-formylphenyl)-3,8-bis(4-aminophenyl)pyrene (BFBAPy). unt.edunih.govresearchgate.net The self-condensation of this single monomer simplifies the synthetic procedure immensely.

Advantages of the "Two-in-One" Strategy:

Simplified Synthesis : The need to control the stoichiometry of two different monomers is eliminated, reducing the complexity of the reaction setup. unt.edu

High Crystallinity : These strategies have proven effective in producing highly crystalline and porous COFs. unt.edunih.gov

Solvent Adaptability : COF synthesis using this method has demonstrated remarkable adaptability to a wide range of common organic solvents. unt.edunih.gov

Upgraded Approaches : An advancement of this strategy involves using monomers where one of the reactive groups is temporarily protected (e.g., an aldehyde protected as an acetal). lookchem.com This can prevent premature self-polymerization during monomer synthesis and purification, and has been shown to yield COFs with even higher crystallinity, porosity, and more regular morphology. lookchem.com

This molecular design strategy significantly lowers the barrier to high-quality COF synthesis and has been used to fabricate highly crystalline Py-COF thin films. unt.edunih.gov

| Strategy | Description | Advantages | Reference |

|---|---|---|---|

| Conventional Co-condensation | Reaction between two or more different multifunctional monomers (e.g., a dialdehyde and a triamine). | High modularity and access to diverse topologies. | rsc.org |

| "Two-in-One" Monomer | Self-condensation of a single monomer containing both reactive functional groups. | Simplified synthesis, perfect stoichiometry, high crystallinity, broad solvent adaptability. | unt.edunih.gov |

| Upgraded "Two-in-One" | Self-condensation of a single monomer with one protected reactive group (e.g., protected aldehyde). | Prevents premature polymerization, can lead to higher crystallinity and porosity. | lookchem.com |

Pyrene-Based Polymer Systems

The dibenzaldehyde derivative of pyrene serves as a versatile building block for the synthesis of novel polymer systems. The reactivity of the aldehyde groups allows for the formation of various linkages, leading to polymers with extended π-conjugated backbones, which are of significant interest for applications in organic electronics.

This compound can be utilized as a monomer in chemical polymerization reactions to create novel conductive polymers. For instance, a poly(azomethine) containing pyrene units, denoted as PBPYTPA, was synthesized through a condensation reaction between this compound and 4,4′-diaminotriphenylamine. nih.gov The reaction, carried out under a nitrogen atmosphere at 105 °C, yielded a yellow-green solid polymer. nih.gov The synthesis of this polymer demonstrates the utility of the dibenzaldehyde as a monomer in forming extended conjugated systems through chemical polymerization. nih.gov

The resulting polymer, PBPYTPA, exhibits electrochemical activity. nih.gov Cyclic voltammetry studies of this polymer film show a single pair of reversible redox peaks, which is indicative of stable electrochemical behavior. nih.gov This electrochemical activity is crucial for the polymer's potential applications in electrochromic devices. nih.gov The stability of the polymer during repeated redox cycles is a key factor, with many pyrene-based polymers maintaining a significant portion of their electrochemical activity after numerous cycles. nih.gov

Below is a table summarizing the synthesis and electrochemical properties of the PBPYTPA polymer derived from this compound.

| Property | Description |

| Monomers | This compound, 4,4′-diaminotriphenylamine |

| Polymerization Type | Chemical (Condensation) |

| Resulting Polymer | PBPYTPA (a poly(azomethine)) |

| Polymer Appearance | Yellow-green solid |

| Electrochemical Behavior | Reversible redox peaks |

| Potential Application | Electrochromic materials |

The rational design of conductive polymers based on a pyrene backbone involves the strategic selection of comonomers and the control of the polymer's architecture to achieve desired electronic properties. mdpi.com The choice of this compound as a monomer is itself a design choice, leveraging the large, planar π-system of the pyrene core to facilitate charge transport along the polymer chain. rsc.org The 1,6-disubstitution pattern dictates a specific, linear extension of the polymer backbone. uky.edu

In the case of the PBPYTPA polymer, the selection of 4,4′-diaminotriphenylamine as a comonomer is a deliberate design element aimed at enhancing the conductive properties of the resulting material. nih.gov Triphenylamine (B166846) derivatives are well-known for their hole-transporting capabilities, and their incorporation into the polymer backbone can facilitate the movement of positive charge carriers. nih.gov The combination of the electron-rich pyrene unit and the hole-transporting triphenylamine unit within the same polymer chain creates a donor-acceptor-like structure, which can be beneficial for optoelectronic applications. researchgate.net The design of such donor-acceptor polymers allows for the tuning of their optical and electrochemical properties by modifying the molecular structure. mdpi.com

Key considerations in the rational design of pyrene-backbone conductive polymers include:

Choice of Pyrene Isomer: The substitution pattern on the pyrene ring (e.g., 1,6- vs. 2,7-) influences the geometry and electronic properties of the resulting polymer. uky.edu

Selection of Comonomers: The electronic nature of the comonomer (electron-donating or electron-withdrawing) can be used to tune the band gap and charge transport properties of the polymer. researchgate.net

Linkage Chemistry: The type of chemical bond connecting the monomers (e.g., imine, vinylene, thiophene) affects the planarity and conjugation of the polymer backbone, which in turn influences its conductivity. nih.gov

The electrochemical and optical properties of these polymers are also strongly dependent on their structure. In the PBPYTPA polymer, the combination of the pyrene and triphenylamine moieties results in specific redox potentials and electrochromic behavior, where the color of the polymer film changes in response to an applied voltage. nih.gov The efficiency of this color change and the stability of the different colored states are directly linked to the chemical structure of the polymer. nih.gov

The following table highlights key structure-property relationships in pyrene-containing macromolecules.

| Structural Feature | Influence on Properties |

| Pyrene Core | Provides a large π-conjugated system, contributing to high charge carrier mobility and fluorescence. rsc.org |

| 1,6-Substitution Pattern | Leads to a linear polymer chain, potentially enhancing intermolecular π-π stacking and charge transport. uky.edu |

| Comonomer (e.g., Triphenylamine) | Can introduce specific functionalities, such as hole-transport capabilities, and allows for tuning of the polymer's electronic properties. nih.gov |

| Polymer Architecture (Linear vs. Branched) | Affects solubility, film-forming ability, and the degree of intermolecular interaction. nih.gov |

Supramolecular Assembly and Nanostructure Formation

Derivatives of 1,6-disubstituted pyrenes are excellent candidates for the construction of well-defined nanostructures through supramolecular self-assembly. The large, hydrophobic surface of the pyrene core provides a strong driving force for aggregation in solution, while the specific placement of functional groups allows for control over the resulting morphology.

The hierarchical self-assembly of pyrene derivatives into complex nanostructures is governed by a variety of non-covalent interactions. conicet.gov.ar The most significant of these is the π-π stacking interaction between the planar pyrene cores. acs.org These interactions are a primary driving force for the aggregation of pyrene-containing molecules in solution.

Hydrophobic interactions also play a crucial role, particularly in aqueous environments. nih.gov The tendency of the nonpolar pyrene units to minimize contact with water molecules drives their aggregation and the formation of larger assemblies. nih.gov Additionally, other non-covalent forces such as van der Waals forces and, in appropriately functionalized derivatives, hydrogen bonding can contribute to the stability and specific arrangement of the molecules within the supramolecular structure. xjtlu.edu.cnrsc.org

Through the careful design of pyrene-based molecules, it is possible to control the interplay of these non-covalent interactions to achieve hierarchical self-assembly, where molecules first form primary aggregates, which then organize into larger, more complex structures. conicet.gov.ar

Specifically, DNA conjugates functionalized with 1,6- and 1,8-disubstituted pyrene isomers have been observed to self-assemble into multilamellar vesicles. nih.govrsc.org In contrast, conjugates with the 2,7-pyrene isomer tend to form spherical nanoparticles under similar conditions. nih.govrsc.org This demonstrates that the more linear geometry of the 1,6- and 1,8-isomers favors the formation of extended sheet-like structures that can curve and close to form vesicles, while the bent geometry of the 2,7-isomer promotes the formation of more compact, spherical aggregates. nih.govunibe.ch

The stability of these self-assembled structures is also influenced by the substitution pattern, as it affects the efficiency of the π-π stacking interactions between the pyrene units. The ability to control the morphology of the nanostructures by simply changing the substitution pattern on the pyrene core is a powerful tool in the bottom-up fabrication of functional nanomaterials. rsc.org

The table below summarizes the influence of the pyrene substitution pattern on the morphology of self-assembled nanostructures, based on studies of pyrene-DNA conjugates. nih.govrsc.org

| Pyrene Isomer | Resulting Nanostructure Morphology |

| 1,6-disubstituted | Multilamellar vesicles |

| 1,8-disubstituted | Multilamellar vesicles |

| 2,7-disubstituted | Spherical nanoparticles |

Co-Assembly Strategies for Multicomponent Supramolecular Systems

Following a comprehensive review of available scientific literature, no specific research findings on the use of this compound in co-assembly strategies for creating multicomponent supramolecular systems were identified. The existing body of research on this compound predominantly focuses on its application as a monomer in the synthesis of extended covalent architectures, such as Covalent Organic Frameworks (COFs). In these applications, the aldehyde functional groups participate in the formation of robust covalent bonds (e.g., imine linkages) with amine-based linker molecules, which dictates the formation of the resulting framework.

While the pyrene core is well-known to participate in non-covalent interactions, such as π-π stacking, which is a cornerstone of supramolecular chemistry, the literature does not provide specific examples where this compound itself has been co-assembled with other components to form discrete, non-covalent multicomponent systems. The reactivity of the dibenzaldehyde appears to direct its use primarily toward covalent polymer and framework synthesis rather than non-covalent supramolecular assembly. Therefore, detailed research findings and data tables for its role in multicomponent supramolecular co-assembly cannot be provided at this time.

Advanced Photophysical and Electronic Property Research

Fluorescence Spectroscopy and Excited State Dynamics

Fluorescence spectroscopy serves as a powerful tool to investigate the behavior of molecules after absorbing light. For 4,4'-(Pyrene-1,6-diyl)dibenzaldehyde, these studies reveal complex dynamics, including charge transfer, solvent interactions, and the formation of excited-state species.

Molecules containing both electron-donating and electron-accepting parts can exhibit a phenomenon known as intramolecular charge transfer (ICT) upon photoexcitation. In certain pyrene (B120774) derivatives, the pyrene core can act as the electron donor and attached substituents as acceptors. This charge transfer character in the excited state is often highly sensitive to the surrounding environment. nih.gov

A key manifestation of ICT is solvatochromism, where the color of a substance, particularly its fluorescence emission, changes with the polarity of the solvent. beilstein-journals.org For pyrene derivatives that exhibit ICT, a significant red-shift (a shift to longer wavelengths) in the fluorescence spectrum is typically observed as the solvent polarity increases. nih.gov This occurs because more polar solvents can better stabilize the charge-separated excited state, lowering its energy and thus the energy of the emitted photon.

For instance, studies on dialkoxyphenyl-pyrene molecules have shown that only specific isomers, such as the 2,5-disubstituted variant, exhibit a pronounced solvatochromic effect due to their unique ICT character in the excited state. nih.gov In contrast, other isomers show no significant solvent-dependent emission. nih.gov The behavior of this compound, with its two electron-withdrawing aldehyde groups, is expected to be influenced by these principles, where the emission properties are modulated by the polarity of the solvent medium. The use of various solvatochromic probes, including pyrene and 1-pyrenecarbaldehyde, has been established to characterize the microenvironment of complex systems like ionic liquids. researchgate.net

Table 1: Illustrative Solvatochromic Shift in a Pyrene Derivative This table is illustrative of the typical solvatochromism observed in pyrene derivatives with ICT character.

| Solvent | Polarity Index | Emission Maximum (λem) |

|---|---|---|

| Hexane | 0.1 | ~420 nm |

| Toluene | 2.4 | ~435 nm |

| Dichloromethane | 3.1 | ~460 nm |

| Acetonitrile | 5.8 | ~490 nm |

Pyrene and its derivatives are renowned for their ability to form excimers, which are excited-state dimers. researchgate.netnih.gov An excimer is formed when an excited-state pyrene molecule interacts with a ground-state pyrene molecule in close proximity. researchgate.net This phenomenon is highly dependent on concentration and molecular arrangement. nih.gov

The key characteristic of pyrene excimer emission is a broad, structureless, and significantly red-shifted band that appears around 475-500 nm, in contrast to the structured monomer emission observed between 370 and 400 nm. researchgate.netnih.gov The formation of an excimer requires a specific face-to-face (π-π stacking) arrangement of the pyrene rings. rsc.orgresearchgate.net The degree of π-π overlap is a more crucial factor than the interplanar distance for effective excimer formation in the solid state. rsc.org

In derivatives like this compound, the substitution pattern can influence the tendency to form aggregates and, consequently, excimers. While some substitutions can hinder the necessary stacking, others can be used to pre-organize the molecules into structures that favor excimer formation. nih.govresearchgate.net For example, incorporating pyrene units into polymer chains often leads to a distinct excimer emission peak. nih.gov The rigid and planar geometry of the pyrene core, coupled with a long fluorescence lifetime, facilitates this diffusion-controlled process in solution. nih.gov

Time-resolved fluorescence spectroscopy is a critical technique for understanding the dynamics of excited states, including processes like Förster Resonance Energy Transfer (FRET). nih.govresearchgate.net FRET is a non-radiative energy transfer mechanism between a "donor" fluorophore in an excited state and a nearby "acceptor" molecule. aatbio.com The efficiency of this process is acutely dependent on the distance between the donor and acceptor (typically in the 1-10 nm range), making it a "spectroscopic ruler". aatbio.comnih.gov

In systems involving pyrene derivatives, pyrene often serves as an excellent energy donor due to its high fluorescence quantum yield and long lifetime. researchgate.net Time-Resolved FRET (TR-FRET) assays leverage long-lifetime donors to minimize background fluorescence and enhance signal sensitivity. nih.govjohnshopkins.edu Studies have characterized FRET from pyrene (donor) to other dyes like perylene (B46583) (acceptor), achieving nearly 100% transfer efficiency upon hybridization of labeled nucleic acids. nih.gov The Förster distance (R₀), the distance at which FRET efficiency is 50%, for a pyrene-perylene pair has been determined to be 22.3 Å. nih.gov By measuring the decay of the donor's fluorescence in the presence and absence of an acceptor, one can elucidate the kinetics and efficiency of the energy transfer process.

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the emission process, defined as the ratio of photons emitted to photons absorbed. nih.gov Pyrene itself has a high quantum yield, and this property is often retained or modulated in its derivatives. researchgate.net Studies on various pyrene-derived compounds have reported a wide range of quantum yields, from approximately 0.01 to as high as 0.70, depending on the molecular structure and environment. beilstein-journals.org

The substitution pattern on the pyrene core significantly impacts emission efficiency. For example, attaching N-alkylamino groups to pyrene has been shown to result in more strongly emissive compounds compared to N-aryl derivatives. beilstein-journals.org The efficiency can also be influenced by aggregation. While monomeric pyrene is highly fluorescent, the formation of aggregates can sometimes lead to quenching (a decrease in quantum yield), although highly ordered aggregates can exhibit strong excimer emission. researchgate.net The quantum yield of this compound would be a critical parameter in determining its suitability for applications in optoelectronic devices like Organic Light-Emitting Diodes (OLEDs), where high emission efficiency is paramount. uky.edu

Table 2: Representative Fluorescence Quantum Yields (ΦF) for Pyrene Derivatives

| Compound Type | Conditions | Quantum Yield (ΦF) | Reference |

|---|---|---|---|

| N-Benzylamino(pyren-1-yl)methylphosphonic acid | Aqueous Buffer (pH 7.4) | 0.68 | beilstein-journals.org |

| Pyrene-derived aminophosphonates (general) | Various | 0.01 - 0.7 | beilstein-journals.org |

| Aggregated Perylene Diimide (for comparison) | Methanol/Water | up to 0.20 | researchgate.net |

Electronic Structure and Charge Transport Phenomena

The arrangement of electrons in molecular orbitals governs the electronic and photophysical properties of a compound. Understanding the energy levels of these orbitals is crucial for predicting reactivity, charge transport capabilities, and optical absorption/emission characteristics.

In molecular orbital theory, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier orbitals. masterorganicchemistry.com The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, is a critical parameter that corresponds to the energy of the lowest electronic excitation. materialsciencejournal.org

For π-conjugated systems like this compound, both the HOMO and LUMO are typically π-type orbitals delocalized over the aromatic framework. The HOMO is associated with the ability to donate an electron, while the LUMO relates to the ability to accept an electron. researchgate.net The energies of these orbitals can be determined experimentally through techniques like cyclic voltammetry and computationally using methods such as Density Functional Theory (DFT). researchgate.netscispace.com

In pyrene derivatives, the HOMO and LUMO energy levels, and thus the energy gap, can be tuned by adding substituents. scispace.com Electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups, such as the aldehyde groups in this compound, generally lower the LUMO energy level. This tuning of the frontier orbitals is fundamental to designing materials for specific electronic applications, such as organic semiconductors or emitters in OLEDs, where matching the energy levels with adjacent materials is essential for efficient charge injection and transport. uky.edu DFT calculations for pyrene and its derivatives show distinct distributions for the HOMO and LUMO orbitals across the molecular structure. researchgate.net

Table 3: Typical Frontier Orbital Energies for Pyrene-based Molecules Values are illustrative and depend on the specific derivative and computational method.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Pyrene (calculated) | -5.6 to -5.8 | -2.1 to -2.3 | ~3.5 |

| Substituted Pyrene Derivative (example) | -5.34 | -2.5 | ~2.84 |

Charge Carrier Mobility in Pyrene-Based Organic Semiconductors

Pyrene derivatives are a significant class of organic semiconductors, known for their excellent photoelectric properties which are partly due to efficient intermolecular stacking that facilitates good charge carrier transport. beilstein-journals.org The planar structure of the pyrene core promotes strong π–π interactions, leading to well-defined microcrystalline structures that are beneficial for charge mobility. beilstein-journals.org Materials based on pyrene have been successfully utilized as the active layer in Organic Field Effect Transistors (OFETs), where they have demonstrated high ambipolar mobility, meaning they can effectively transport both holes and electrons. beilstein-journals.org

The charge carrier mobility in these organic materials is critically influenced by molecular packing and film morphology. Efficient π-stacking decreases the intermolecular distance, which in turn enhances charge transport. mdpi.com In comparative studies, pyrene-based compounds have shown electron mobility significantly higher—by up to two orders of magnitude—than other polycyclic aromatic hydrocarbons like perylene-based materials. beilstein-journals.org This suggests the potential for pyrene derivatives such as this compound to function as superior electron-transporting or ambipolar materials in electronic devices. beilstein-journals.org While hole mobility in some pyrene-based systems is comparable to other materials, the enhanced electron mobility makes them particularly noteworthy. beilstein-journals.org

| Compound Class | Predominant Charge Carrier | Key Structural Feature for Mobility | Reported Mobility Advantage |

|---|---|---|---|

| Pyrene-Based Derivative | Ambipolar (Electron and Hole) | Close-packed columnar structures, strong π–π stacking | Electron mobility up to two orders of magnitude higher than comparable perylene-based materials. beilstein-journals.org |

| Perylene-Based Derivative | Electron | Columnar hexagonal liquid crystal phase | Considered suitable electron acceptors with good electronic mobilities (10⁻³ to 10⁻¹ cm² V⁻¹ s⁻¹). beilstein-journals.org |

Electrochemical Properties and Redox Behavior

The electrochemical characteristics of materials derived from this compound have been investigated to understand their redox behavior, which is fundamental to their application in electrochromic devices and organic electronics. When used as a monomer in the synthesis of novel polymers, its pyrene core imparts distinct electrochemical activity. nih.gov

Studies on polymers incorporating the this compound unit reveal that they exhibit similar electrochemical behaviors, characterized by a single, reversible redox peak in cyclic voltammetry tests. nih.gov This reversible redox process is indicative of stable electrochemical performance and is associated with π-π* electron transitions and intramolecular electron transfer. nih.gov The ability of the pyrene moiety to be easily reduced to a carbanion allows for the development of electrochemical switches that can modulate optical and magnetic properties. scispace.com The redox state of the pyrene system can significantly influence its fluorescence, with radical and anionic states often leading to a quenching of the emission observed in the neutral, diamagnetic state. scispace.com This controllable switching between states with distinct properties is a key feature for creating advanced functional materials. scispace.com

| Property | Observation | Associated Electronic Process | Source |

|---|---|---|---|

| Redox Behavior | Single, reversible redox peak | π–π* electron leap and intramolecular electron transfer | nih.gov |

| Fluorescence Switching | Fluorescence is quenched in radical and anionic (reduced) states | Electron transfer between the pyrene core and acceptor moieties | scispace.com |

| Electrochemical Stability | Stable performance over multiple cycles (e.g., 500 cycles) | Inherent stability of the conjugated pyrene system | nih.gov |

Theoretical and Computational Investigations

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for Electronic and Optical Properties

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational tools used to predict the electronic and optical properties of molecules like this compound from first principles. These methods provide insights into molecular structure, electronic energy levels (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the nature of electronic transitions. researchgate.net

For pyrene derivatives, DFT calculations are employed to analyze the HOMO-LUMO energy gap, which is a crucial parameter in determining the material's potential as a semiconductor and its absorption/emission characteristics. researchgate.net TD-DFT is specifically used to simulate UV-visible absorption spectra, allowing for the prediction of maximum absorption wavelengths (λmax) and the oscillator strengths of electronic transitions. nih.govmdpi.com These theoretical spectra can be compared with experimental results to validate the computational model and explain observed photophysical behavior. mdpi.com Such studies on related systems have shown that TD-DFT can accurately model the singlet-singlet transitions responsible for light absorption and emission, providing a foundational understanding of how molecular structure dictates optoelectronic function. researchgate.netnih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Aggregation

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For compounds like this compound, MD simulations offer valuable insights into their dynamic behavior, particularly how individual molecules interact and aggregate to form larger, ordered structures. researchgate.net This is critical because aggregation and molecular packing directly impact the material's bulk properties, including charge carrier mobility.

Simulations of pyrene-containing molecules have demonstrated the significant role of π-π interactions in driving the self-assembly process. researchgate.net These simulations can reveal how pyrene moieties tend to arrange themselves in a stacked fashion to maximize these favorable interactions. lp.edu.ualp.edu.ua By modeling systems under various conditions, MD can predict how factors like solvent or temperature influence conformational dynamics and the formation of stable aggregates. lp.edu.ua For instance, in an acidic aqueous environment, a polymer with pyrene end-groups was shown to collapse into a conformation where the pyrene units form a stable, stacked structure. lp.edu.ualp.edu.ua Understanding this dynamic aggregation is essential for controlling the morphology of thin films in organic electronic devices.

Applications in Emerging Advanced Materials

Organic Optoelectronic Devices

Pyrene-based compounds, derived from precursors like 4,4'-(Pyrene-1,6-diyl)dibenzaldehyde, are integral to the development of organic electronics. The large π-conjugated system of the pyrene (B120774) moiety facilitates efficient charge transport and luminescence, making it a chromophore of choice for devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). uky.edu The ability to functionalize the pyrene core at the 1,6-positions provides a powerful tool for tuning the material's properties to meet the specific demands of each application. uky.edu

The pyrene framework is particularly sought after for creating deep-blue emitters, a key challenge in the development of full-color displays and solid-state lighting. However, the strong π-π stacking interactions of the planar pyrene molecule often lead to aggregation-caused quenching and excimer formation, which can broaden the emission spectrum and reduce efficiency. google.com The strategic design of molecules starting from 1,6-disubstituted pyrenes aims to mitigate these issues by introducing bulky side groups that induce steric hindrance, thereby disrupting intermolecular interactions. researchgate.net

Research into 1,6-disubstituted pyrene derivatives has led to the development of highly efficient blue fluorescent materials. By modifying the 1,6-positions with diphenylamine groups and further substituting them with moieties like methoxy, isopropyl, and dibenzofuran, researchers have enhanced device efficiency, increased spatial resistance, and improved structural rigidity. For instance, a device incorporating N1,N6-bis(4-isopropylphenyl)-N1,N6-bis(2-methoxyphenyl)pyrene-1,6-diamine (BD1) as the emitter achieved a maximum current efficiency of 9.3 cd/A, demonstrating the potential of this design strategy. researchgate.net Another derivative, N1,N6-bis(dibenzo[b,d]furan-4-yl)-N1,N6-di-o-tolylpyrene-1,6-diamine (BD2), showed significantly reduced efficiency roll-off at higher brightness levels. researchgate.net These results highlight the importance of the 1,6-substitution pattern for optimizing blue emitter performance in OLEDs.

Table 1: Performance of OLEDs Featuring 1,6-Disubstituted Pyrene Derivatives

| Compound | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (EQE) (%) | Key Feature |

|---|---|---|---|

| BD1 | 9.3 | > 5.8% | High efficiency through methoxy modification. researchgate.net |

The high intrinsic charge carrier mobility of the pyrene core makes it an excellent candidate for the active semiconductor layer in OFETs. uky.edu The 1,6-disubstitution pathway allows for the creation of linear, well-ordered molecular structures that facilitate efficient charge transport through π-orbital overlap in the solid state.

A notable example is the p-type organic semiconductor 1,6-bis(5'-octyl-2,2'-bithiophen-5-yl)pyrene (BOBTP), which is synthesized from a 1,6-disubstituted pyrene precursor. This material exhibits liquid crystalline behavior, which aids in the formation of highly ordered thin films. OFETs fabricated with BOBTP as the active channel demonstrated outstanding performance, achieving a high field-effect mobility of 2.1 cm²/Vs and a remarkable on/off current ratio of 7.6 x 10⁶. nih.gov This level of performance, combined with enhanced long-term stability compared to pentacene-based devices, underscores the potential of 1,6-pyrene derivatives in high-performance organic electronics. nih.gov

Table 2: Performance of an OFET Based on a 1,6-Disubstituted Pyrene Derivative

| Compound | Field-Effect Mobility (cm²/Vs) | On/Off Current Ratio | Device Type |

|---|

In the realm of solar energy conversion, pyrene derivatives are utilized to enhance light absorption and improve charge transport in both organic solar cells (OSCs) and perovskite solar cells (PSCs). uky.edutubitak.gov.tr The broad absorption spectrum and excellent photochemical stability of pyrene make it a valuable component in photovoltaic devices. researchgate.net

In OSCs, pyrene-based molecules can be incorporated as a third component in a donor-acceptor active layer to form a ternary blend. For example, the addition of a pyrene-imidazole derivative (PyPI) to a PTB7-Th:PC₇₁BM system was shown to facilitate charge transfer and suppress the aggregation of the fullerene acceptor. nih.gov This resulted in a significant enhancement of the power conversion efficiency (PCE) from 8.94% for the binary device to 10.36% for the ternary OSC. nih.gov Furthermore, the ternary device exhibited much-improved thermal and light-soaking stability. nih.gov

In the rapidly advancing field of PSCs, pyrene-based compounds have been successfully employed as hole transport materials (HTMs). These materials are crucial for efficiently extracting and transporting positive charge carriers from the perovskite absorber layer to the electrode. PSCs fabricated with pyrene-based HTMs have demonstrated excellent device performance, achieving PCEs greater than 22%. tubitak.gov.trnih.gov

Table 3: Performance of Solar Cells Incorporating Pyrene-Based Materials

| Device Type | Pyrene-Based Material | Role | Power Conversion Efficiency (PCE) (%) | Key Improvement |

|---|---|---|---|---|

| Ternary OSC | 9,10-diphenyl-9H-pyreno[4,5-d]imidazole (PyPI) | Additive/Aggregation Modifier | 10.36% | Enhanced efficiency and stability over binary device. nih.gov |

Electrochromic materials can reversibly change their optical properties upon the application of an electrical potential, making them suitable for applications like smart windows, displays, and rearview mirrors. Conductive polymers derived from this compound exhibit promising electrochromic behavior.

One such polymer, PBPYTPA, was synthesized via the condensation of this compound with 4,4′-diaminotriphenylamine. nih.govrsc.org Other polymers based on the 1,6-pyrene core, such as poly(1,6-bis(2-(3,4-ethylenedioxy)thienyl)pyrene) (PEPE), have been shown to exhibit distinct, multi-color electrochromism. electrochemsci.org The PEPE polymer film can switch between five different colors as it transitions from its neutral to oxidized state. electrochemsci.org An electrochromic device constructed using PEPE and PEDOT demonstrated fast switching times, with the change from the oxidized to the reduced state taking 0.47 seconds and the reverse process taking 1.28 seconds. electrochemsci.org Copolymers of pyrene and 3,4-ethylenedioxythiophene (EDOT) have also been investigated, showing excellent optical contrast (up to 45.96%), high coloring efficiencies (up to 507 cm² C⁻¹), and good cycling stability. nih.gov

Table 4: Electrochromic Properties of 1,6-Pyrene-Based Polymers

| Polymer System | Key Performance Metric | Value |

|---|---|---|

| PEPE / PEDOT Device | Switching Time (Oxidized to Reduced) | 0.47 s electrochemsci.org |

| PEPE / PEDOT Device | Switching Time (Reduced to Oxidized) | 1.28 s electrochemsci.org |

| P(EDOT-co-Pyrene) | Maximum Optical Contrast | 45.96% nih.gov |

| P(EDOT-co-Pyrene) | Maximum Coloring Efficiency | 507 cm² C⁻¹ nih.gov |

Chemical and Biosensing Platforms

The inherent high fluorescence of the pyrene core makes it an ideal signaling unit in chemosensors. Polymers and metal-organic frameworks (MOFs) incorporating pyrene moieties can detect specific analytes through mechanisms such as fluorescence quenching or enhancement.

Nitroaromatic compounds are common components in explosives and are also environmental pollutants. Their electron-deficient nature makes them effective quenchers of fluorescence from electron-rich aromatic systems like pyrene. This principle is the basis for developing sensitive fluorescent chemosensors.

Porous organic polymers (POPs) synthesized using 1,6-disubstituted pyrene building blocks have been developed for this purpose. lnu.edu.cn These materials possess a high specific surface area and a π-electron-rich framework, which facilitates strong interaction with electron-deficient nitroaromatic analytes, leading to efficient fluorescence quenching. For instance, pyrene-based POPs have been used for the "real-time" detection of pesticides containing nitro groups, such as trifluralin, with high sensitivity and selectivity. nih.gov One such polymer, LNU-45, exhibited a fluorescence quenching coefficient (Ksv) of 5710 M⁻¹ for trifluralin. nih.gov Similarly, pyrene-based metal-organic frameworks have demonstrated the ability to effectively sense nitrobenzene. rsc.org The ordered and porous structure of these materials allows for the efficient diffusion of analytes to the pyrene sensing sites.

Table 5: Performance of Pyrene-Based Fluorescent Sensors

| Sensor Material | Analyte | Quenching Coefficient (Ksv) (M⁻¹) | Detection Principle |

|---|---|---|---|

| LNU-45 (Pyrene-based POP) | Trifluralin | 5710 | Fluorescence Quenching nih.gov |

| LNU-45 (Pyrene-based POP) | Dicloran | 12000 | Fluorescence Quenching nih.gov |

Design of COF-Based Sensors for Chemical and Biological Detection

Covalent Organic Frameworks (COFs) derived from pyrene-based building blocks are emerging as a significant class of materials for chemical and biological sensing. rsc.orgresearchgate.netnih.gov Their high porosity, large surface area, and tunable pore environments make them ideal for capturing and detecting analytes. researchgate.net The designability of COF pores allows for the introduction of specific binding sites that can interact with target molecules, enhancing the selectivity of sensors. nih.gov

The inherent fluorescence of the pyrene moiety is a key feature in the design of optical sensors. researchgate.net For instance, pyrene-based COFs have been synthesized to create fluorescent chemosensors. These sensors can detect harmful substances like hydrogen chloride (HCl) vapor, with the reversible protonation of imine bonds within the COF structure leading to a detectable shift in spectral absorption. researchgate.net The crystalline and porous nature of COFs facilitates their use in various sensing platforms, including electrochemical sensors. nih.gov By combining pyrene-based COFs with materials like gold nanoparticles (AuNPs) or carbon nanotubes, researchers have developed sensitive platforms for the simultaneous detection of various organic and biological molecules. nih.gov

Key design strategies for COF-based sensors include:

Functionalization: Introducing specific functional groups into the COF structure to create selective binding sites for target analytes. nih.gov

Porosity Engineering: Tuning the pore size and environment to control the selective adsorption of molecules. researchgate.netnih.gov

Hybrid Materials: Integrating COFs with other functional materials like nanoparticles or conductive polymers to enhance signal transduction and sensitivity. nih.gov

For example, a COF synthesized from 1,3,6,8-tetra(4-formyl phenyl) pyrene (TFPPy) and 2,6-diaminopyridine was modified with AuNPs to create an electrochemical sensor for the determination of theophylline and caffeine. nih.gov Similarly, another pyrene-based COF was used in a composite with a 3D carbon material and AuNPs for the simultaneous detection of acetaminophen and 4-aminophenol. nih.gov These examples highlight the versatility of pyrene-derived COFs in creating sophisticated sensing devices.

Real-Time Monitoring and Amplified Quenching Mechanisms

A primary mechanism enabling real-time monitoring with pyrene-COF sensors is fluorescence quenching. Pyrene and its derivatives are well-known for their strong fluorescence, which can be "turned off" or quenched upon interaction with specific analytes. rsc.orgresearchgate.net This change in fluorescence intensity provides a direct, real-time signal for the presence of the target substance.

The process often involves an electron transfer between the excited COF framework and the analyte. rsc.org For example, the fluorescence of a pyrene-based COF was effectively quenched by the presence of copper ions (Cu2+). rsc.org The porous structure of the COF allows for the rapid diffusion of analytes into the framework, enabling fast response times essential for real-time detection. researchgate.net

Amplified quenching is a phenomenon where a small amount of analyte causes a disproportionately large decrease in fluorescence, leading to very high sensitivity. This can be achieved through mechanisms like exciton migration within the highly conjugated COF structure. An excitation can migrate along the polymer backbone until it reaches a site occupied by an analyte, where quenching occurs. This efficient energy migration ensures that a single analyte molecule can quench the fluorescence originating from multiple fluorophores, thus amplifying the signal.

The formation of pyrene excimers—excited-state dimers that emit light at a longer wavelength than the monomer—is another photophysical process that can be exploited in sensing. mdpi.com Changes in the local environment upon analyte binding can affect the rate of excimer formation, leading to a ratiometric sensing signal (a change in the ratio of monomer to excimer emission), which is often more reliable than a simple intensity change. mdpi.com

| Sensor Application | Target Analyte | Sensing Mechanism | Reference |

| Acid Vapor Sensing | HCl Gas | Spectral Absorption Shift | researchgate.net |

| Ion Detection | Au(III) | Electron Transfer, Color Change | rsc.org |

| Ion Detection | Hg2+ | Reversible Binding, Fluorescence Quenching | rsc.org |

| Organic Molecule Detection | Theophylline, Caffeine | Electrochemical Detection | nih.gov |

Catalysis and Photocatalysis

Pyrene-COFs as Heterogeneous Photocatalysts

The unique electronic and structural properties of pyrene-based COFs make them excellent candidates for heterogeneous photocatalysis. rsc.org Their extended π-conjugated systems allow for efficient absorption of visible light, while the ordered porous structure facilitates the diffusion of reactants and products. rsc.orgrsc.org As heterogeneous catalysts, COFs offer the advantages of easy separation from the reaction mixture and high recyclability, which are crucial for industrial applications. rsc.org

The large π-conjugated system of the pyrene unit helps to widen the range of light absorption, promote electron migration, and reduce the recombination of photogenerated electron-hole pairs. rsc.org The photocatalytic activity of these COFs can be tuned by modifying the building blocks. For instance, introducing electron-donating or electron-withdrawing groups can alter the electronic properties and charge separation capabilities of the material. rsc.org